2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE
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Overview
Description
2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This particular compound features a unique combination of a 1,2,5-oxadiazole and a 1,3,4-oxadiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole rings.
Substitution: Various substituents can be introduced into the oxadiazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents into the oxadiazole rings .
Scientific Research Applications
2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Uniqueness
2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE is unique due to its combination of two different oxadiazole rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-8-10(16-18-15-8)7-19-12-14-13-11(17-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZZQMQTFUQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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